4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C10H13Cl2N3O It is characterized by the presence of a cyclohexanol moiety linked to a dichloropyrimidine ring through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol typically involves the nucleophilic substitution of 2,6-dichloropyrimidine with cyclohexanol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanol, making it a more reactive nucleophile. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group on the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles (amines, thiols) in aprotic solvents (DMF, DMSO).
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with different functional groups.
Oxidation: Cyclohexanone derivatives.
Reduction: Dechlorinated pyrimidine derivatives .
Scientific Research Applications
4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities. It may act as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups .
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in pyrimidine biosynthesis, leading to disrupted cellular processes. The presence of the dichloropyrimidine moiety allows for strong binding interactions with nucleophilic sites on proteins, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dichloropyridine: Similar structure with an amino group and dichloropyridine ring.
4,6-Dichloropyrimidine: Lacks the cyclohexanol moiety but shares the dichloropyrimidine core.
2,6-Dichloropyrimidin-4-ol: Contains a hydroxyl group on the pyrimidine ring instead of the amino-cyclohexanol linkage .
Uniqueness
4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol is unique due to the combination of the cyclohexanol moiety with the dichloropyrimidine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent highlight its significance in scientific research and industry .
Properties
IUPAC Name |
4-[(2,6-dichloropyrimidin-4-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O/c11-8-5-9(15-10(12)14-8)13-6-1-3-7(16)4-2-6/h5-7,16H,1-4H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVHBEKDMWBYNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC(=NC(=N2)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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